molecular formula C10H12O2 B2736348 (R)-3-Phenylbutyric acid CAS No. 772-14-5

(R)-3-Phenylbutyric acid

Cat. No.: B2736348
CAS No.: 772-14-5
M. Wt: 164.204
InChI Key: ZZEWMYILWXCRHZ-MRVPVSSYSA-N
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Description

®-3-Phenylbutyric acid is an organic compound with the molecular formula C10H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Phenylbutyric acid can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with ethyl 2-bromobutyrate, followed by hydrolysis to yield ®-3-Phenylbutyric acid.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of 3-phenylbutyronitrile using acidic or basic conditions to produce the corresponding carboxylic acid.

    Oxidation of Alcohols: The oxidation of ®-3-phenyl-1-butanol using oxidizing agents such as potassium permanganate or chromium trioxide can also yield ®-3-Phenylbutyric acid.

Industrial Production Methods: In industrial settings, ®-3-Phenylbutyric acid is typically produced through large-scale Grignard reactions or hydrolysis of nitriles, as these methods are cost-effective and scalable.

Types of Reactions:

    Oxidation: ®-3-Phenylbutyric acid can undergo oxidation to form various products, depending on the oxidizing agent used.

    Reduction: It can be reduced to ®-3-phenylbutanol using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxyl group of ®-3-Phenylbutyric acid can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ®-3-phenylbutanol.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

®-3-Phenylbutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential effects on cellular processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Phenylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Phenylbutyric Acid: The enantiomer of ®-3-Phenylbutyric acid, with similar chemical properties but different biological activities.

    Phenylacetic Acid: A structurally related compound with a phenyl group attached to the alpha carbon of acetic acid.

    3-Phenylpropionic Acid: Another related compound with a phenyl group attached to the beta carbon of propionic acid.

Uniqueness: ®-3-Phenylbutyric acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a precursor for chiral drugs and other biologically active compounds.

Properties

IUPAC Name

(3R)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWMYILWXCRHZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-14-5
Record name (3R)-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As presented in the following reaction formula, n-butyllithium (n-BuLi; 428 mL, 1.07 mol) was added dropwise at −78° C. to −65° C. to a mixture of bromobenzene (166 g, 1.07 mol) in tetrahydrofuran (THF; 500 mL), followed by stirring at −78° C. for 0.5 hours. Then, (E)-but-2-enoic acid (46 g, 0.53 mol) was added dropwise to the resulting mixture. After the completion of reaction, the mixture was treated with hydrochloric acid so that the pH thereof was adjusted to 1.0, and then extracted twice with 500 mL of dichloromethane (DCM). The combined organic phase was dried and concentrated with magnesium sulfate to give a crude product, which was purified by column chromatography (using 300 g of silica gel (product of Merck Co., Ltd.) to give 3-phenylbutanoic acid (52 g, yield: 60%) as a yellow liquid.
Quantity
428 mL
Type
reactant
Reaction Step One
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166 g
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reactant
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500 mL
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solvent
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46 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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20 mL
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Reaction Step Five

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